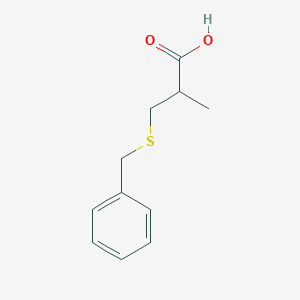

4-Methoxy-3-(methylthio)benzoic acid

概要

説明

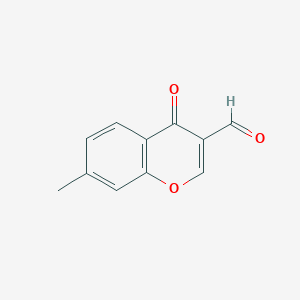

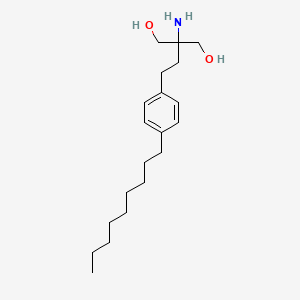

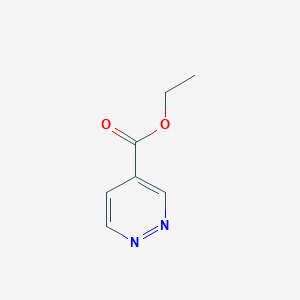

4-Methoxy-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

作用機序

Target of Action

It has been observed to interact with dna and reduce cisplatin nephrotoxicity in rats .

Mode of Action

It is known to prevent in vitro DNA binding and mutation induction in Escherichia coli K12 . This suggests that it may interact with DNA in a way that prevents harmful mutations.

Biochemical Pathways

Its ability to prevent dna binding and mutation induction suggests that it may influence pathways related to dna replication and repair .

Pharmacokinetics

The compound’s molecular weight (19824 g/mol) and predicted properties such as boiling point (3371±320 °C) and density (129±01 g/cm3) can provide some insight into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The administration of 4-Methoxy-3-(methylthio)benzoic acid has been observed to reduce cisplatin nephrotoxicity in rats . This suggests that the compound may have protective effects against certain types of kidney damage. Additionally, it prevents in vitro DNA binding and mutation induction in Escherichia coli K12 , indicating a potential role in preventing harmful genetic mutations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances. Safety data suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment in a well-ventilated environment .

生化学分析

Biochemical Properties

The biochemical properties of 4-Methoxy-3-(methylthio)benzoic acid are not well-studied. It is known that benzoic acid derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other compounds or as inhibitors of certain enzymes

Cellular Effects

It is plausible that, like other benzoic acid derivatives, it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the methylation of 4-hydroxy-3-(methylthio)benzoic acid using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Another method involves the use of diazotization followed by methylation. In this approach, 3-amino-4-methoxybenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with methyl mercaptan to introduce the methylthio group .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

化学反応の分析

Types of Reactions

4-Methoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Hydrobromic acid, sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of alcohols

Substitution: Formation of brominated derivatives

科学的研究の応用

4-Methoxy-3-(methylthio)benzoic acid has several applications in scientific research:

類似化合物との比較

Similar Compounds

4-Methoxybenzoic acid: Lacks the methylthio group, making it less reactive in certain chemical transformations.

3-Methylthio-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

4-Methylthio-3-nitrobenzoic acid: The presence of a nitro group significantly alters its chemical properties and reactivity.

Uniqueness

4-Methoxy-3-(methylthio)benzoic acid is unique due to the combination of the methoxy and methylthio groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

特性

IUPAC Name |

4-methoxy-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLIRIKNLSNYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452132 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87346-53-0 | |

| Record name | 4-Methoxy-3-methylsulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)

![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1337449.png)